[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester
Overview
Description
1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester (abbreviated as BFCM) is a synthetic compound that has been the subject of increasing interest due to its potential applications in the fields of medicinal chemistry, biochemistry and pharmacology. BFCM has been studied extensively in recent years and is known to possess a wide range of biological activities.
Scientific Research Applications
Practical Synthesis Applications
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been developed. This method emphasizes the synthesis of compounds related to "[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester" by improving yield and reducing cost and environmental impact associated with the use of palladium and toxic phenylboronic acid in large-scale production (Qiu et al., 2009).
Biotechnological Routes
Lactic acid production from biomass is explored for its potential to serve as a feedstock for green chemistry. This includes the synthesis of biodegradable polymers and various chemicals such as pyruvic acid and lactate ester, showcasing the versatility of compounds related to the chemical (Gao, Ma, & Xu, 2011).
Carboxylic Ester Hydrolases
Research on carboxylic ester hydrolases highlights the catalytic hydrolysis of carboxylic esters into alcohol and acid, underscoring the relevance of these enzymes in understanding the chemical's biodegradation and potential industrial applications (Oh, Kim, & Kim, 2019).
Metabolic-Hydroxy and Carboxy Functionalization
Studies on alkyl moieties in drug molecules, including their metabolic hydroxy and carboxy functionalization, provide insights into the pharmacologic activities related to the structural modifications of compounds akin to "this compound." These modifications can influence drug efficacy and metabolic stability (El-Haj & Ahmed, 2020).
Antioxidant Properties
The antioxidant properties of hydroxycinnamic acids, which share structural similarities with the compound of interest, are reviewed, focusing on structure-activity relationships. These studies contribute to understanding the compound's potential antioxidant activity and its application in preventing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Mechanism of Action
Target of Action
Methyl 4-(4-fluorophenyl)-3-hydroxybenzoate, also known as “[1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester”, is a complex compound with potential biological activityIt is suggested that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to them, thereby altering their function . This interaction could lead to changes in cellular processes, potentially leading to various biological effects.
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-3-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQQSVHYNASGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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